Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-
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Overview
Description
6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylcycloheptanone with a chlorinating agent such as thionyl chloride, followed by cyclization with a suitable amine to form the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
Scientific Research Applications
6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different ring fusion.
6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a methyl group instead of a dimethyl group.
Uniqueness
6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its combination of a cycloheptane ring with a pyrrole moiety makes it a valuable compound for various research applications.
Biological Activity
Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl- (CAS No. 104422-25-5) is a heterocyclic compound notable for its unique structural features, combining a cycloheptane ring with a pyrrole moiety. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential applications in medicinal chemistry.
6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one has the molecular formula C11H10ClNO and a molecular weight of 207.65 g/mol. The synthesis typically involves cyclization reactions starting from precursors like 1,3-dimethylcycloheptanone and chlorinating agents such as thionyl chloride .
Synthesis Overview:
Step | Reaction Type | Reagents | Conditions |
---|---|---|---|
1 | Chlorination | Thionyl chloride | Controlled temperature |
2 | Cyclization | Amine | Specific reaction conditions |
Antimicrobial Properties
Research indicates that compounds similar to cyclohepta[b]pyrrol-2(1H)-one exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) in the low microgram range .
Anticancer Activity
The compound is also under investigation for its anticancer properties. Studies have reported that related compounds can inhibit the growth of various cancer cell lines, suggesting potential applications in oncology. For example, compounds derived from similar heterocycles have demonstrated IC50 values below 500 nM against multiple malignancies .
The biological mechanisms through which cyclohepta[b]pyrrol-2(1H)-one exerts its effects are still being elucidated. Preliminary studies suggest that it may act by inhibiting specific enzymes or receptors involved in cell proliferation and survival pathways. For instance, certain analogues have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and arresting the cell cycle at the G2/M phase .
Case Studies and Research Findings
Several studies have evaluated the biological activities of cyclohepta[b]pyrrol derivatives:
- Antimicrobial Studies : A study reported on the synthesis of various indole derivatives that showed promising activity against Mycobacterium tuberculosis and S. aureus, with some compounds achieving MIC values as low as 0.98 μg/mL against MRSA .
- Cancer Cell Line Screening : In a comprehensive screening of over 60 human cancer cell lines, compounds related to cyclohepta[b]pyrrol-2(1H)-one exhibited potent growth inhibition with GI50 values reaching nanomolar concentrations .
Comparative Analysis with Related Compounds
To understand the unique properties of cyclohepta[b]pyrrol-2(1H)-one, it is essential to compare it with structurally related compounds:
Compound | Structure | Biological Activity |
---|---|---|
6-Chloro-1H-pyrrolo[2,3-b]pyridine | Similar heterocyclic structure | Antimicrobial and anticancer activities |
6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | Methyl substitution instead of dimethyl | Varies in biological efficacy |
Properties
CAS No. |
104422-25-5 |
---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
6-chloro-1,3-dimethylcyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C11H10ClNO/c1-7-9-5-3-8(12)4-6-10(9)13(2)11(7)14/h3-6H,1-2H3 |
InChI Key |
RUEWZCKQOMEXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC=C2N(C1=O)C)Cl |
Origin of Product |
United States |
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